molecular formula C10H9N3 B1337631 5-Phenylpyrimidin-2-amine CAS No. 31408-23-8

5-Phenylpyrimidin-2-amine

Cat. No.: B1337631
CAS No.: 31408-23-8
M. Wt: 171.2 g/mol
InChI Key: JYGOFGJNWGAPAN-UHFFFAOYSA-N
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Description

5-Phenylpyrimidin-2-amine is an organic compound belonging to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by a phenyl group attached to the pyrimidine ring at the 5-position and an amino group at the 2-position

Mechanism of Action

Target of Action

5-Phenylpyrimidin-2-amine has been identified as an inhibitor for Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a cellular kinase with various functions, such as glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . It has been proven as an important therapeutic target in type 2 diabetes mellitus and Alzheimer’s disease . Additionally, it has been reported to inhibit CDK2 and CDK6 .

Mode of Action

The compound interacts with its targets, primarily GSK-3, through a process that involves molecular docking . This process identifies the key amino acid residues at the active site of GSK-3 and explores its binding mode with ligands . The residues Ile62, Val70, and Lys85 located in the active site play a key role for GSK-3 complexed with inhibitors .

Biochemical Pathways

The inhibition of GSK-3 by this compound affects various biochemical pathways related to glucose regulation, cellular differentiation, neuronal function, and cell apoptosis

Pharmacokinetics

It has been suggested that the compound has a high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.6 (iLOGP), indicating a balance between hydrophilic and lipophilic properties that could influence its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on GSK-3. By inhibiting GSK-3, the compound can potentially influence glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . The exact effects can vary depending on the specific cellular context and the concentration of the compound.

Biochemical Analysis

Biochemical Properties

5-Phenylpyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4 . These interactions are crucial as CDKs are involved in regulating the cell cycle. The compound binds to the active sites of these enzymes, inhibiting their activity and thus affecting cell cycle progression. Additionally, this compound has been studied for its potential to inhibit glycogen synthase kinase 3 (GSK-3), which is involved in various cellular processes including glucose regulation and neuronal function .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by targeting CDKs, leading to cell cycle arrest . Moreover, it can induce apoptosis in non-small cell lung cancer cells by inhibiting autophagy through the ULK1 pathway . These effects highlight the compound’s potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound exerts its effects primarily through enzyme inhibition. For example, it binds to the active sites of CDK2 and CDK4, inhibiting their kinase activity and thus preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with GSK-3, inhibiting its activity and affecting various downstream signaling pathways . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of CDK activity and prolonged cell cycle arrest in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK activity and suppress tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as toxicity and damage to normal tissues . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and stability

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its efficacy and specificity in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrimidin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of functional groups to less oxidized states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

5-Phenylpyrimidin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    N-Phenylpyrimidin-2-amine: Shares a similar structure but lacks the phenyl group at the 5-position.

    4-Phenylpyrimidin-2-amine: Similar but with the phenyl group at the 4-position.

Uniqueness: 5-Phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDKs makes it a valuable compound in anticancer research .

Properties

IUPAC Name

5-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGOFGJNWGAPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492447
Record name 5-Phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31408-23-8
Record name 5-Phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylpyrimidin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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